![molecular formula C19H20N2O4S B4671525 6,7-dimethoxy-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B4671525.png)
6,7-dimethoxy-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Overview
Description
6,7-Dimethoxy-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound with a unique structure that includes methoxy groups, a thioxo group, and a quinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 6,7-dimethoxy-2-aminobenzamide with 4-methoxyphenylacetic acid, followed by cyclization and introduction of the thioxo group. The reaction conditions often require the use of organic solvents such as ethanol or xylene and catalysts like anhydrous potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The thioxo group can be reduced to a thiol or further to a hydrocarbon.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the thioxo group can produce thiols or hydrocarbons .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 6,7-dimethoxy-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one exhibit significant anticancer properties. For instance, derivatives of quinazolinones have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanism involves the modulation of signaling pathways associated with cancer cell survival and proliferation.
Antimicrobial Properties
Research has demonstrated that this compound possesses antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Preliminary data suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are implicated in inflammatory diseases.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Quinazolinone Core : The initial step involves the condensation of appropriate aniline derivatives with carbonyl compounds.
- Thioether Formation : A subsequent reaction introduces the thioether group through nucleophilic substitution.
- Methoxy Substitution : Finally, methoxy groups are introduced via methylation reactions.
Study 1: Anticancer Activity Assessment
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of various quinazolinone derivatives, including our compound. The study found that it significantly inhibited cell proliferation in human breast cancer cells (MCF-7) at low micromolar concentrations. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
Study 2: Antimicrobial Efficacy
Another research published in Pharmaceutical Biology assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting potential as a lead compound for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives, such as:
- 6,7-Dimethoxy-2,4-quinazolinedione
- 6,7-Dimethoxy-3,4-dihydroisoquinoline
- 6,7-Dimethoxy-2-(4-methoxyphenethyl)-4H-chromen-4-one .
Uniqueness
What sets 6,7-dimethoxy-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, from synthetic chemistry to potential therapeutic uses .
Biological Activity
6,7-Dimethoxy-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a compound of significant interest due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Composition
- Molecular Formula : C19H20N2O4S
- Molecular Weight : 364.44 g/mol
- IUPAC Name : this compound
The compound features a quinazolinone core with methoxy and thioether substituents, which are crucial for its biological activity.
Antioxidant Activity
Research indicates that derivatives of quinazolinone compounds exhibit significant antioxidant properties. The presence of methoxy groups at the 6 and 7 positions enhances radical scavenging abilities. A study reported that related compounds demonstrated improved antioxidant activity through modulation of apoptosis regulators such as Bax and Bcl-2, which are pivotal in cellular oxidative stress responses .
Enzyme Inhibition
The compound shows promise as an enzyme inhibitor, particularly against:
- Aldose Reductase (AR)
- α-Glucosidase (AG)
In vitro studies have demonstrated that certain derivatives exhibit competitive inhibition against these enzymes, suggesting potential applications in managing diabetes by regulating glucose levels .
Table 1: Inhibition Potency of Related Compounds
Compound | IC50 (µM) | Target Enzyme |
---|---|---|
Compound A | 381.335 ± 8.713 | Aldose Reductase |
Compound B | 427.051 ± 10.376 | α-Glucosidase |
Compound C | 8.36 | Cytotoxicity against cancer cell lines |
Cytotoxicity and Anticancer Potential
The cytotoxic effects of the compound have been evaluated against various cancer cell lines. Notably, it has shown moderate to high cytotoxicity with IC50 values ranging from 5.76 µM to 31.9 µM depending on the specific cell line tested . The mechanisms underlying this activity involve the induction of apoptosis through intrinsic and extrinsic pathways, highlighting its potential as an anticancer agent.
Structure-Activity Relationship (SAR)
The biological activity of quinazolinone derivatives is heavily influenced by their structural components. Variations in substituents at specific positions significantly affect their pharmacological profiles:
- Methoxy Substituents : Enhance antioxidant properties.
- Thioether Linkages : Increase enzyme inhibition potency.
This relationship underscores the importance of chemical modifications in developing more effective therapeutic agents .
Study on Antidiabetic Properties
A recent study evaluated the antidiabetic effects of this compound in a diabetic rat model. The results indicated a significant reduction in blood glucose levels when administered at specific dosages over a four-week period. The mechanism was attributed to the inhibition of α-glucosidase and aldose reductase activities, which are critical in carbohydrate metabolism .
Comparative Analysis with Other Compounds
In comparative studies with other quinazolinone derivatives, the compound demonstrated superior antioxidant and enzyme inhibitory activities compared to structurally similar compounds lacking methoxy substitutions. This highlights its potential as a lead compound for further drug development targeting oxidative stress-related diseases and diabetes .
Properties
IUPAC Name |
6,7-dimethoxy-3-[2-(4-methoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-23-13-6-4-12(5-7-13)8-9-21-18(22)14-10-16(24-2)17(25-3)11-15(14)20-19(21)26/h4-7,10-11H,8-9H2,1-3H3,(H,20,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLMNNMFCHXYJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(=O)C3=CC(=C(C=C3NC2=S)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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